Inosine-3',5'-cyclic monophosphate sodium salt
Description
Chemical Structure and Properties of Inosine-3',5'-cyclic monophosphate sodium salt
Molecular Composition and Identification
Chemical Formula and Molecular Weight
The molecular composition of this compound is precisely defined by its chemical formula C₁₀H₁₀N₄O₇P·Na, which represents the sodium salt form of the cyclic nucleotide. The compound exhibits a molecular weight of 352.17 grams per mole when measured as the sodium salt, making it a relatively compact nucleotide derivative compared to larger polynucleotide structures. The free base form of the compound, prior to sodium salt formation, possesses the molecular formula C₁₀H₁₁N₄O₇P with a corresponding molecular weight of 330.19 grams per mole. This difference of 22 grams per mole between the free base and sodium salt forms reflects the replacement of a hydrogen ion with a sodium ion during salt formation, which is crucial for understanding the compound's ionization state and solubility characteristics.
The elemental composition breakdown reveals the presence of ten carbon atoms, ten hydrogen atoms (in the sodium salt form), four nitrogen atoms, seven oxygen atoms, one phosphorus atom, and one sodium atom. This composition reflects the compound's structure as a purine nucleotide, where the nitrogen atoms are primarily associated with the hypoxanthine base, while the phosphorus and several oxygen atoms form the cyclic phosphate group that bridges the 3' and 5' positions of the ribose sugar moiety.
Chemical Abstracts Service Registry Number and Database Identifiers
This compound is officially registered with the Chemical Abstracts Service under the registry number 41092-64-2, which serves as its unique international identifier across scientific databases and regulatory systems. This registry number facilitates accurate identification and cross-referencing of the compound across various scientific literature and commercial sources. The compound has been assigned the PubChem Compound Identifier 136631899, which provides access to comprehensive structural and property data within the National Center for Biotechnology Information's chemical database.
Additional database identifiers include the Human Metabolome Database reference, though specific entries vary for different stereoisomers and related compounds. The compound's parent structure, cyclic inosine monophosphate, carries the PubChem Compound Identifier 135398663, establishing clear relationships between the free acid and sodium salt forms. These systematic identifiers ensure consistent referencing across international scientific communities and facilitate automated database searches and chemical informatics applications.
The International Union of Pure and Applied Chemistry has established standardized nomenclature systems that complement these numerical identifiers, providing both human-readable names and machine-processable chemical descriptors that support comprehensive chemical information management systems.
International Union of Pure and Applied Chemistry Nomenclature and Alternative Names
The official International Union of Pure and Applied Chemistry nomenclature for this compound is sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d]dioxaphosphinin-6-yl]-1H-purin-6-one, which provides a systematic description of the compound's complete stereochemical configuration and structural connectivity. This nomenclature explicitly defines the spatial arrangement of atoms around each stereogenic center, ensuring unambiguous identification of the specific molecular configuration.
The compound is commonly known by several alternative names that reflect different aspects of its structure and function. The abbreviated designation cyclic inosine monophosphate represents the most frequently encountered alternative name, though systematic naming conventions discourage the use of such abbreviations in formal scientific documentation. Other recognized synonyms include inosine 3':5'-cyclic monophosphate sodium salt, which explicitly identifies the positions involved in the cyclic phosphate bridge formation.
Properties
CAS No. |
41092-64-2 |
|---|---|
Molecular Formula |
C10H11N4NaO7P |
Molecular Weight |
353.18 g/mol |
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P.Na/c15-6-7-4(1-19-22(17,18)21-7)20-10(6)14-3-13-5-8(14)11-2-12-9(5)16;/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16); |
InChI Key |
RNHIWGFBHBSWFZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(O1)O.[Na] |
Synonyms |
Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Sodium Salt; _x000B_Inosine 3’,5’-Phosphate (Cyclic) Sodium Salt; Inosine Cyclic 3’,5’-(Hydrogen Phosphate) Monosodium Salt; 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin Inosine Deriv.; 3’,5’-cIMP Sodium Salt |
Origin of Product |
United States |
Preparation Methods
Nitrous Acid-Mediated Deamination of cAMP
The deamination of adenosine-3',5'-cyclic monophosphate (cAMP) using nitrous acid (HNO₂) is a classical method for producing cIMP-Na. This reaction targets the exocyclic amino group at the C6 position of adenosine, replacing it with a carbonyl group to form inosine.
Reaction Conditions:
Key Data:
This method is cost-effective but requires careful pH control to avoid over-oxidation. The sodium salt is obtained by counterion exchange during purification.
Enzymatic Conversion Using cAMP Deaminases
CadD-Catalyzed Deamination
The cAMP deaminase CadD, identified in Legionella pneumophila, selectively converts cAMP to cIMP under mild conditions. This zinc-dependent enzyme operates with high specificity, avoiding side reactions.
Protocol:
Advantages:
-
Scalability : Suitable for gram-scale production with immobilized enzymes.
Solid-Phase Synthesis from Inosine
Phosphorylation-Cyclization Strategy
Inosine is functionalized at the 3' and 5' hydroxyl groups using phosphorylating agents, followed by cyclization to form the 3',5'-cyclic phosphate.
Steps:
Yield Optimization:
| Step | Yield | Key Reagent |
|---|---|---|
| Protection | 85% | Trityl chloride |
| Phosphorylation | 70% | 2-Cyanoethyl phosphate |
| Cyclization | 65% | Acetic acid |
This method offers modularity for producing isotopically labeled analogs (e.g., ¹³C₅-cIMP-Na).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Inosine-3’,5’-cyclic monophosphate sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the inosine moiety or the phosphate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inosine-3’,5’-cyclic monophosphate derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups to the inosine or phosphate moieties .
Scientific Research Applications
Biological Functions
Inosine-3',5'-cyclic monophosphate sodium salt acts as a second messenger in various signaling pathways, influencing numerous physiological functions:
- Steroidogenesis : It stimulates steroid hormone production in adrenocortical cells when exposed to various stimuli.
- Regulation of Ion Channels : The compound modulates ion channel activities, impacting cellular excitability and signaling.
- Enzyme Modulation : It plays a role in regulating enzyme activities associated with metabolic pathways.
Cell Signaling Studies
This compound is extensively used in the study of cell signaling mechanisms. Its role as a second messenger allows researchers to explore how cells respond to external signals such as hormones and neurotransmitters. This has implications for understanding diseases related to signaling dysfunctions.
Pharmacological Research
The compound has been investigated for its potential therapeutic applications:
- Cancer Treatment : Studies have shown that cyclic inosine monophosphate can influence cancer cell proliferation and apoptosis pathways. This highlights its potential as a target for developing cancer therapies.
- Cardiovascular Research : It is being explored for its effects on heart function and blood pressure regulation, making it relevant for cardiovascular disease research.
Neuroscience
This compound has been implicated in neuronal signaling processes. Researchers utilize it to investigate synaptic plasticity and memory formation, which are critical areas of study in neurobiology.
Flavor Enhancement Studies
Recent research has explored the use of cyclic nucleotides like this compound as flavor potentiators in food science. Its ability to enhance taste perception is being studied for applications in food technology .
Comparative Analysis with Other Cyclic Nucleotides
The following table summarizes the unique features of cyclic inosine monophosphate compared to other cyclic nucleotides:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Inosine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Involved in steroidogenesis; modulates ion channels |
| Adenosine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Primarily involved in energy transfer and signaling |
| Guanosine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Plays a role in cell growth and differentiation |
| Cytidine-3',5'-cyclic monophosphate | Cyclic Nucleotide | Less common; involved in RNA metabolism |
Case Study 1: Steroidogenesis Enhancement
A study demonstrated that treatment with this compound significantly increased steroid hormone production in adrenocortical cells under specific stimuli. This finding suggests its potential utility in endocrinology research and therapeutic applications for hormonal imbalances.
Case Study 2: Cancer Cell Proliferation
Research indicated that cyclic inosine monophosphate could inhibit proliferation in certain cancer cell lines by modulating apoptosis-related pathways. This positions it as a candidate for further investigation in cancer therapeutics.
Case Study 3: Flavor Potentiation
A comprehensive review on flavor potentiators highlighted the role of cyclic nucleotides, including this compound, in enhancing taste perception. This opens avenues for its application in food science, particularly in improving flavor profiles without adding excessive salt or sugar .
Mechanism of Action
The mechanism of action of inosine-3’,5’-cyclic monophosphate sodium salt involves its interaction with specific molecular targets, such as cyclic nucleotide-gated channels and phosphodiesterases. These interactions can modulate various signaling pathways, influencing cellular processes like proliferation, differentiation, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Cyclic Nucleotides
Structural and Chemical Properties
The table below compares key structural and chemical attributes:
| Compound | CAS Number | Molecular Weight (g/mol) | Solubility | Key Modifications |
|---|---|---|---|---|
| Inosine-3',5'-cMP sodium salt | 41092-64-2 | 352.17 | Water-soluble | None (native inosine backbone) |
| cAMP sodium salt | 37839-81-9 | 351.19 | Water-soluble | None (native adenosine backbone) |
| Dibutyryl-cAMP sodium salt | 16980-89-5 | 491.31 | Organic solvents | N⁶ and 2'-O butyryl groups |
| 8-Br-cGMP sodium salt | 40732-48-7 | 367.19 | Water-soluble | 8-Bromo substitution on guanine |
| CPT (8-(4-Cl-PhS)-cAMP sodium) | 116812 | ~500 | Water-soluble | 8-(4-Chlorophenylthio) group |
Key Observations :
- Dibutyryl-cAMP incorporates butyryl esters at N⁶ and 2'-O positions, enhancing lipid solubility and resistance to phosphodiesterase (PDE) degradation .
- 8-Substituted analogs (e.g., 8-Br-cGMP, CPT) exhibit prolonged half-lives due to steric hindrance against PDEs .
- Inosine-3',5'-cMP lacks common modifications, limiting its stability in biological systems compared to engineered analogs .
cAMP and Dibutyryl-cAMP
- Native cAMP mediates adrenergic signaling, promoting smooth muscle relaxation via protein kinase A (PKA) activation .
- Dibutyryl-cAMP mimics cAMP but with superior membrane permeability and stability. It failed to stimulate renin secretion in isolated rat kidneys, suggesting tissue-specific efficacy .
cGMP and 8-Br-cGMP
- Native cGMP is associated with nitric oxide signaling and smooth muscle contraction. In bovine tracheal muscle, carbachol increased cGMP levels, correlating with contraction .
- 8-Br-cGMP activates cGMP-dependent kinases (PKG) and is used to study cardiovascular and neurological pathways .
Inosine-3',5'-cMP Sodium Salt
- Limited data exist on its endogenous roles. Its applications focus on bacterial cyclic nucleotide signaling and specialized assays requiring inosine-based structures .
Stability and Phosphodiesterase Resistance
- Phosphodiesterase Susceptibility: Native cAMP/cGMP are rapidly hydrolyzed by PDEs (e.g., PDE4B in dendritic cells) . Dibutyryl-cAMP and 8-substituted analogs resist PDE degradation due to steric hindrance .
- Half-Life Enhancements: Theophylline (a PDE inhibitor) increases endogenous cAMP levels by 2–3 fold in tracheal muscle . 8-(4-Chlorophenylthio)-cAMP (CPT) synergizes with steviol to upregulate ABCA1 in macrophages, highlighting its stability in cell culture .
Cell Permeability and Experimental Utility
Notable Contradictions:
Biological Activity
Inosine-3',5'-cyclic monophosphate sodium salt (cIMP) is an important cyclic nucleotide that plays a significant role in various biological processes, including signal transduction, vasodilation, and cellular metabolism. This article explores the biological activity of cIMP, focusing on its mechanisms of action, effects on different biological systems, and relevant research findings.
- Molecular Formula : C10H12N4NaO7P
- Molecular Weight : 357.14 g/mol
- SMILES Notation : [H][13C@]1213C@([H])13C@@([H])O[13C@]1([H])13C([H])OP(O2)(O[Na])=O
cIMP functions primarily as a second messenger in various signaling pathways. It is involved in the modulation of several physiological processes:
- Vasodilation : cIMP has been shown to mediate the vasodilatory effects of hydrogen sulfide (H2S) through the activation of soluble guanylyl cyclase (sGC) and phosphodiesterases (PDEs) which regulate intracellular levels of cGMP and cAMP. This interaction suggests a complex interplay between these cyclic nucleotides in vascular responses .
- Cellular Metabolism : Studies indicate that cIMP interacts with inosine monophosphate dehydrogenase (IMPDH), a key enzyme in purine metabolism. Inhibition of IMPDH can lead to altered cellular proliferation and survival, particularly in cancer cells .
3.1 Vascular Responses
Research has demonstrated that cIMP plays a crucial role in vascular contraction and relaxation mechanisms:
- Contraction Studies : In isolated vessel rings, cIMP has been shown to elicit concentration-dependent contractions when induced by phenylephrine, indicating its role as a contractile mediator in vascular smooth muscle .
3.2 Cellular Proliferation and Cancer
cIMP's interaction with IMPDH highlights its potential as a therapeutic target in cancer treatment:
- Case Study : A study identified mycophenolic acid (MPA), an IMPDH inhibitor, as effective in reducing brain metastasis formation in preclinical models. This suggests that targeting pathways involving cIMP could be beneficial for patients with aggressive cancers .
4. Research Findings
The following table summarizes key research findings regarding the biological activity of cIMP:
5. Conclusion
This compound is a critical molecule involved in various biological activities, particularly concerning vascular function and cellular metabolism. Its role as a second messenger highlights its potential therapeutic applications, particularly in cancer treatment through the modulation of metabolic pathways like those involving IMPDH. Ongoing research continues to uncover the complexities of its actions and interactions within biological systems.
Q & A
Q. What are the recommended storage and handling protocols for cIMP-Na to ensure stability in experimental setups?
cIMP-Na should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis or degradation. Short-term exposure to room temperature (≤1 week cumulative) is tolerated, but prolonged exposure or freeze-thaw cycles should be avoided. Verify purity (≥95% via HPLC) and pH stability (7.5 ± 0.5) before use, as deviations may alter biochemical activity . For reconstitution, use ultrapure water to prepare 10 mM stock solutions, and aliquot to minimize repeated thawing.
Q. How can researchers validate the purity and concentration of cIMP-Na in solution?
- HPLC Analysis : Use reverse-phase chromatography with UV detection (λ = 243–254 nm) to confirm purity ≥95% .
- Spectrophotometry : Measure absorbance at 243 nm (extinction coefficient ε = 12,400 M⁻¹cm⁻¹) to calculate concentration .
- Mass Spectrometry : Confirm molecular weight (anion = 329.18 g/mol) for identity verification .
Q. What are the primary biochemical pathways and targets influenced by cIMP-Na?
cIMP-Na acts as a cyclic nucleotide second messenger, modulating:
- cAMP-dependent protein kinases (PKA) : Competes with cAMP for binding to regulatory subunits, though with lower affinity .
- Ion channels : Influences olfactory and rod cell channels by altering cyclic nucleotide-gated (CNG) channel activity .
- Insulin signaling : Modulates downstream effectors in glucose metabolism pathways .
Advanced Research Questions
Q. How does cIMP-Na’s efficacy compare to cAMP or cGMP analogs in activating protein kinases?
cIMP-Na exhibits reduced binding affinity for PKA compared to cAMP (e.g., 8-Br-cAMP in ). To assess specificity:
- Perform competitive binding assays using radiolabeled cAMP.
- Use kinase activity assays (e.g., fluorescence polarization) to quantify PKA activation thresholds.
- Compare EC₅₀ values: cIMP-Na typically requires higher concentrations (≥100 μM) to achieve effects similar to 10 μM cAMP .
Q. What experimental strategies mitigate cIMP-Na’s rapid degradation in cell culture systems?
- Phosphodiesterase (PDE) inhibitors : Co-treat with IBMX (non-specific PDE inhibitor) to prolong cIMP-Na stability .
- Structural analogs : Use hydrolysis-resistant derivatives (e.g., 8-Bromo-cIMP, if available) for prolonged activity .
- Time-course assays : Monitor degradation kinetics via LC-MS or enzymatic assays to determine optimal treatment windows .
Q. How can researchers address contradictory data on cIMP-Na’s role in apoptosis regulation?
Contradictions may arise from:
- Cell-type specificity : Test cIMP-Na in multiple models (e.g., primary vs. immortalized cells).
- Dose dependency : Titrate concentrations (1–100 μM) to identify biphasic effects .
- Cross-talk with other pathways : Use RNA-seq or phosphoproteomics to map off-target interactions (e.g., cGMP/PKG pathways) .
Q. What methodologies are recommended for studying cIMP-Na’s interaction with RNA polymerase?
- Electrophoretic mobility shift assays (EMSAs) : Assess binding to RNA polymerase regulatory regions.
- Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff).
- Crystallography : Resolve structural interactions using co-crystallized cIMP-Na and polymerase domains .
Methodological Best Practices
Q. Designing dose-response experiments with cIMP-Na: What controls are essential?
- Negative controls : Use vehicle (e.g., PBS) and inactive analogs (e.g., Rp-cAMPS, a PKA inhibitor) .
- Positive controls : Include cAMP or 8-Br-cAMP to benchmark activity .
- Internal standards : Spiked deuterated cIMP for LC-MS quantification accuracy .
Q. How to optimize cIMP-Na delivery in in vivo studies?
- Intraperitoneal injection : Dissolve in sterile saline (pH 7.4) for systemic delivery.
- Nanoencapsulation : Use lipid nanoparticles to enhance bioavailability and target tissue accumulation.
- Microdialysis : Monitor real-time extracellular cIMP-Na levels in target organs .
Data Interpretation and Troubleshooting
Q. Resolving low signal-to-noise ratios in cIMP-Na-dependent assays
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
